molecular formula C9H9BrF2N2O2 B2548795 [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1001500-11-3

[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No. B2548795
CAS RN: 1001500-11-3
M. Wt: 295.084
InChI Key: SJSXTDRAALFSRN-UHFFFAOYSA-N
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Description

“[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the molecular formula C9H9BrF2N2O2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C9H9BrF2N2O2 . This indicates that it contains 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 295.08 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s used for proteomics research , which suggests it may interact with proteins in some way.

Future Directions

The future directions of this compound are not specified in the available resources. Given its use in proteomics research , it may have potential applications in biochemical and medical research.

properties

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2O2/c10-6-7(9(11)12)13-14(3-5(15)16)8(6)4-1-2-4/h4,9H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSXTDRAALFSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2CC(=O)O)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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